molecular formula C8H4BrNO2S B095998 3-Bromo-2-nitro-benzo[b]thiophene CAS No. 17402-78-7

3-Bromo-2-nitro-benzo[b]thiophene

Cat. No. B095998
CAS RN: 17402-78-7
M. Wt: 258.09 g/mol
InChI Key: NEVPNAJUHZJMLO-UHFFFAOYSA-N
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Description

The compound of interest, 3-Bromo-2-nitro-benzo[b]thiophene, is a brominated and nitrated derivative of benzo[b]thiophene, which is a sulfur-containing heterocyclic aromatic compound. This compound is of particular interest due to its potential use in various chemical reactions and as an intermediate in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of benzo[b]thiophenes can be achieved through several methods. One approach involves a copper-catalyzed thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide, which yields a variety of 2-substituted benzo[b]thiophenes . Another method includes a one-pot synthesis from bromoenynes and o-alkynylbromobenzene derivatives, using a Pd-catalyzed C-S bond formation followed by heterocyclization . Additionally, a sequential one-pot synthesis using copper-catalyzed intermolecular C-S coupling and palladium-catalyzed intramolecular arene-alkene coupling has been reported .

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-nitro-benzo[b]thiophene has been studied using spectroscopic techniques. These studies have helped determine the structure of the compound and its isomers, which arise from aromatic nucleophilic substitution reactions with amines . The structure of related thiophene derivatives has also been confirmed through nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography .

Chemical Reactions Analysis

3-Bromo-2-nitro-benzo[b]thiophene undergoes interesting chemical reactions with amines, leading to the formation of N-substituted amino derivatives and their isomers. This reaction showcases a novel aromatic nucleophilic substitution with rearrangement . The kinetics of reactions involving similar bromo-nitro-thiophene derivatives with nucleophiles have been studied, providing insights into the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, including those similar to 3-Bromo-2-nitro-benzo[b]thiophene, have been investigated through vibrational spectroscopy and density functional theory (DFT) simulations. These studies provide information on the vibrational frequencies, geometric parameters, and electronic properties such as the HOMO-LUMO energies . The reactivity of related compounds has also been explored, revealing the influence of substituents on the chemical behavior of these molecules .

Scientific Research Applications

Desulfurization and Decomposition Mechanisms

  • Desulfurization, Deoxygenation, and Denitrogenation Studies : Research on the decomposition mechanism of thiophene on Pd(111) surfaces using laser-induced thermal desorption shows different reaction pathways for heterocycles like thiophene, furan, and pyrrole. Thiophene decomposes via a C4H4 intermediate species, suggesting potential applications in surface chemistry and catalysis for sulfur-containing compounds like 3-Bromo-2-nitro-benzo[b]thiophene (Caldwell & Land, 1997).

Structure-Activity Relationships

  • Mutagenicity of Nitro Compounds : A study on the mutagenicity of aromatic and heteroaromatic nitro compounds provides insights into the structure-activity relationships, potentially relevant for understanding the biological activities of nitro-substituted thiophenes (Debnath et al., 1991).

Supramolecular Chemistry

  • Supramolecular Applications : Research on benzene-1,3,5-tricarboxamides (BTAs) highlights the importance of aromatic compounds in supramolecular chemistry, hinting at the potential for 3-Bromo-2-nitro-benzo[b]thiophene derivatives in similar applications (Cantekin, de Greef, & Palmans, 2012).

Environmental Impact and Biodegradation

  • Biodegradation of Condensed Thiophenes : A review on the occurrence, toxicity, and biodegradation of condensed thiophenes in petroleum highlights the environmental significance of thiophenes and suggests a framework for studying the environmental fate of specific thiophene derivatives, including 3-Bromo-2-nitro-benzo[b]thiophene (Kropp & Fedorak, 1998).

Synthesis and Chemical Properties

  • Synthesis of Thiophenes : A study on the recent achievements in the synthesis of thiophenes provides a comprehensive overview of methods and applications, which could be adapted for synthesizing and manipulating 3-Bromo-2-nitro-benzo[b]thiophene and its derivatives for various research applications (Xuan, 2020).

Future Directions

While specific future directions for “3-Bromo-2-nitro-benzo[b]thiophene” were not found, research on similar compounds continues to be an active area of interest. For example, novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core have been synthesized and characterized . Another study reported an improved, multigram synthesis of 3-bromonaphthothiophene .

properties

IUPAC Name

3-bromo-2-nitro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2S/c9-7-5-3-1-2-4-6(5)13-8(7)10(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVPNAJUHZJMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304856
Record name 3-Bromo-2-nitro-benzo[b]thiophene
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Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-nitro-benzo[b]thiophene

CAS RN

17402-78-7
Record name 17402-78-7
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Record name 3-Bromo-2-nitro-benzo[b]thiophene
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Record name 3-BROMO-2-NITRO-BENZO(B)THIOPHENE
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Synthesis routes and methods I

Procedure details

Add dropwise fuming nitric acid (90%, 8.6 mL, 183 mmol) to a mixture of 3-bromo benzo[b]thiophene (39 g, 183 mmol) in TFA (100 mL) and dichloromethane (400 mL) at 0° C. The reaction turn greenish, then yellow precipitates. To this reaction mixture, add dichloromethane (200 mL) and the reaction stir at 0° C. for 30 min. Then pour the reaction into ice-water (2L). Extract with dichloromethane (3×500 mL) and the organic layer dry over MgSO4. Evaporation give a yellow solid. The resulting yellow solid triturate with diethyl ether to give a yellow solid. (Total: 34.8 g, 73%). Mass spectrum (m/e): 259(M+1); 1HNMR(300 MHz, DMSO-d6) δ ppm: 7.70(tt, 2H), 8.04(d, 1H), 8.17(d, 1H). 13CNMR(75 MHz, DMSO-d6) δ ppm: 112.5, 124.8, 126.9, 127.9, 131.3, 137.0, 137.2, 166.1.
Quantity
8.6 mL
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Add dropwise fuming nitric acid(90%, 8.6 mL, 183 mmol) to a mixture of 3-bromo benzo[b]thiophene (39g, 183 mmol) in TFA(100 mL) and dichloromethane (400mL) at 0° C. The reaction turn greenish, then yellow precipitates. To this reaction mixture, add dichloromethane (200 mL) and the reaction stir at 0° C. for 30 min. Then pour the reaction into ice-water (2 L). Extract with dichloromethane (3×500mL) and the organic layer dry over MgSO4. Evaporation give a yellow solid. The resulting yellow solid triturate with diethyl ether to give a yellow solid. (Total: 34.8 g, 73%). Mass spectrum (m/e): 259 (M+1); 1HNMR(300 MHz, DMSO-d6) δ ppm: 7.70 (tt, 2H), 8.04 (d, 1H), 8.17 (d, 1H). 3CNMR(75 MHz, DMSO-d6) δ ppm: 112.5, 124.8, 126.9, 127.9, 131.3, 137.0, 137.2, 166.1.
Quantity
8.6 mL
Type
reactant
Reaction Step One
Quantity
183 mmol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Into a solution of 3-bromobenzo[b]thiophene (40 g, 190 mmol) in glacial acetic acid (140 ml) was added a solution of nitric acid (74 ml, 1760 mmol) in glacial acetic acid (40 mL) over a period of 45 min. The reaction mixture was stirred at room temperature for 5 hours before quenching with water. The precipitate was isolated by filtration, washed with water and recrystallized from ethyl acetate/hexane (1/1, v/v) to yield 3-bromo-2-nitrobenzo[b]thiophene (35 g, 72%) as yellow crystals.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
74 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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